REACTION_CXSMILES
|
Br[C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]1Br.Cl[Si:16](C)([CH3:18])[CH3:17]>C1COCC1>[CH3:17][Si:16]1([CH3:18])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2
|
Name
|
1,2-Dibromobiphenyl
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(C=CC=C1)Br)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, n-buthyllithium (24.1 ml, 1.2 eq, 0.038 mol) was gradually added at −78° C.
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring for about 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si]1(C2=C(C3=C1C=CC=C3)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.17 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |